lysophosphatidic acid

描述

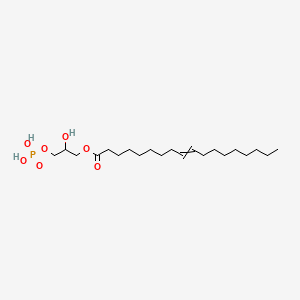

Lysophosphatidic acid (LPA) is a bioactive lipid mediator with a glycerol backbone, a single acyl chain, and a phosphate group. It is synthesized via two primary pathways: (1) hydrolysis of phosphatidic acid (PA) by phosphatidic acid-selective phospholipase A1 (PLA1) to generate 2-acyl-LPA , and (2) conversion of lysophosphatidylcholine (LPC) by autotaxin (ATX), a secreted enzyme with lysophospholipase D activity . LPA signals through six G protein-coupled receptors (LPAR1–6), which regulate diverse processes such as cell proliferation, migration, and survival . Dysregulation of LPA signaling is implicated in pathologies including cancer, pulmonary fibrosis, and chronic obstructive pulmonary disease (COPD) .

属性

IUPAC Name |

(2-hydroxy-3-phosphonooxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861533 | |

| Record name | 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Monosaccharide-Based Synthesis via Ferrier Rearrangement

Recent advances utilize monosaccharides (e.g., D-glucose, D-galactose) as chiral precursors. For example, tri-O-acetylated glycals derived from glucose undergo Ferrier rearrangement with BF<sub>3</sub>·OEt<sub>2</sub>/Et<sub>3</sub>SiH to yield dihydropyran intermediates. Subsequent protection/deprotection steps (e.g., TBS groups) and thiophosphorylation generate 1°-acyl-sn-glycerol-2°-phosphate analogues (MZN-001 to MZN-025 ) with conformational restriction. This method achieves >90% regioselectivity for 1-acyl LPAs but requires 8–12 steps with overall yields of 15–25%.

D-Mannitol as a Chiral Synthon

D-Mannitol is transformed into 1,2,3,4,5,6-triisopropylidene-D-mannitol, followed by tritylation, benzylation, and esterification to produce 2,5,6-tribenzyl-1-acyl-3,4-isopropylidene-D-mannitol. Deprotection and phosphorylation yield LPC (8 ), which is debenzylated to LPA. This method sacrifices three carbons from mannitol, resulting in 10–18% overall yields.

Glyceric Acid Derivatives

Orthogonal protection of 2,3-O-isopropylidene-L-methylglycerate (16 ) enables regioselective acylation. Fluorenylmethylcarbonate (FMOC) protection of the sn-2 hydroxyl, followed by tetrahydropyranylation and phosphorylation, produces 1-palmitoyl-sn-glycerophosphocholine (21 ) with 87% yield at the monoacylation step.

Suppression of Acyl Migration in 2-Acyl LPA Synthesis

Acyl migration (1-acyl ↔ 2-acyl) is minimized by forming phosphate salts. For 2-acyl docosahexaenoic acid (DHA)-LPA, coupling DHA with sn-2-glycerophosphate under acidic conditions stabilizes the 2-acyl isomer, achieving <5% migration after 24 hours.

Enzymatic Synthesis and Modification

Enzymatic methods leverage natural phospholipases and lipases for regioselective hydrolysis or transphosphatidylation.

Phospholipase A<sub>1</sub> and A<sub>2</sub>

Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) hydrolyzes phosphatidic acid (PA) at the sn-2 position to yield 1-acyl LPA, while PLA<sub>1</sub> generates 2-acyl LPA. Immobilized Candida antarctica lipase B (Novozym 435) esterifies glycerol-3-phosphate (G3P) with fatty acid vinyl esters, producing 1-acyl LPA with >95% regioselectivity.

Table 1: Enzymatic Synthesis of LPA Using Lipases/Phospholipases

| Enzyme | Substrate | Product | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| PLA<sub>2</sub> (Rhizopus delemer) | PA | 1-Acyl LPA | >90% | 70–85 |

| Novozym 435 | G3P + vinyl esters | 1-Acyl LPA | 95% | 60–75 |

| PLD (cabbage) | LPC | LPA | N/A | 40–50 |

Phospholipase D (PLD)-Mediated Transphosphatidylation

Cabbage PLD hydrolyzes lysophosphatidylcholine (LPC) to LPA in aqueous media. In ether-containing systems, PLD catalyzes the transfer of phosphatidyl groups to glycerol, forming lysophosphatidylglycerol, which is hydrolyzed to LPA. Reaction rates for LPC-to-LPA conversion are 20× slower than PC-to-PA.

Biochemical and Industrial Methods

Starch-Based Esterification

A patent (CN104311679A) describes LPA starch ester synthesis using starch, soybean phosphatidic acid, and rapeseed phosphatidic acid under acidic conditions (pH 4.5–5.5). Esterification at 60–80°C for 4–6 hours yields LPA-starch conjugates with 12–18% substitution degrees, though biological activity remains uncharacterized.

Autotaxin (ATX)-Mediated Production

Autotaxin, a lysophospholipase D, converts extracellular lysophosphatidylcholine (LPC) to LPA in plasma. This pathway accounts for >80% of circulating LPA. ATX inhibitors (e.g., HA155) reduce LPA levels by >70% in vitro.

Emerging Strategies and Challenges

Conformationally Restricted Analogues

Cyclic LPA analogues (e.g., MZN-019 , MZN-020 ) incorporating pyrrolidine rings exhibit enhanced receptor selectivity (LPA<sub>1</sub> EC<sub>50</sub> = 0.8 μM vs. LPA<sub>2</sub> EC<sub>50</sub> = 12 μM). Hydrogenation of dihydropyran precursors improves metabolic stability by 3-fold.

化学反应分析

Degradation of Lysophosphatidic Acid

This compound can be degraded through multiple enzymatic pathways :

-

Lipid phosphate phosphatases (LPPs) mediate the liberation of the phosphate group, producing monoacylglycerol (MAG) .

-

This compound acyltransferase (LPAAT) utilizes acyl-CoA to produce phosphatidic acid (PA) .

-

Other enzymes, such as lecithin-cholesterol acyltransferase (LCAT), can also degrade LPA .

Reactions with this compound Receptors

This compound functions as a signaling molecule through its interactions with G-protein-coupled receptors (GPCRs) . At least six subtypes of G-protein-coupled receptors (GPCRs) named LPA1–6 have been identified . Research has focused on developing pharmacological tools to selectively activate this compound subtype receptors .

Other Chemical Reactions

-

Phosphoinositide Hydrolysis: this compound stimulates phosphoinositide hydrolysis by phospholipase C, leading to an increase in IP3 levels and calcium mobilization .

-

Arachidonic Acid Release: this compound stimulates the release of arachidonic acid from membrane phospholipids and increases prostaglandin E2 (PGE2) synthesis .

-

cAMP Accumulation: this compound stimulates the accumulation of cAMP in cells .

This compound Acyltransferase (LPAAT) Reactions

This compound Acyltransferases catalyze the production of phosphatidic acid using this compound and acyl-CoA . The highest this compound acyltransferase catalytic activity was observed at pH 7.4 using 18:1-LPA and 18:1-acyl-CoA, with a minor decrease when pH rose to 7.6 and a sharp decrease when pH was lowered to 7.2 .

Quantification and Analysis

This compound can be measured using various assays, and individual chemical forms can be identified by chromatography coupled with mass spectrometry .

科学研究应用

Cardiovascular Health

Role in Heart Failure:

Recent studies have highlighted the involvement of LPA in the pathogenesis of heart failure. LPA contributes to inflammation, fibrosis, and apoptosis in cardiac cells, which are critical factors in heart remodeling and failure progression. Targeting LPA signaling pathways presents a promising avenue for therapeutic interventions aimed at mitigating these effects. Potential therapies include LPA receptor antagonists and ceramide synthase inhibitors, which may help improve outcomes in heart failure patients .

Cancer Therapy

Fibrosis and Cancer Progression:

LPA receptors, particularly LPA1, are associated with tumor growth and metastasis in various cancers. Research indicates that LPA signaling can enhance cell migration and proliferation, making it a target for cancer therapies. Studies have shown that inhibiting LPA signaling may reduce tumor progression and improve patient outcomes .

Wound Healing

Enhancement of Keratinocyte Proliferation:

LPA has been shown to stimulate keratinocyte proliferation, which is essential for effective wound healing. Studies indicate that treatment with LPA leads to increased cell growth and migration, making it a potential therapeutic agent for enhancing skin repair processes .

| Study | Findings |

|---|---|

| Investigation into keratinocyte response | Demonstrated that LPA treatment increases keratinocyte proliferation and contributes to wound healing . |

Skin Regeneration

Cosmetic Applications:

LPA's ability to promote fibroblast proliferation and enhance skin hydration has led to its incorporation into cosmetic formulations. Clinical trials have demonstrated improvements in skin elasticity, hydration, and overall appearance when products containing LPA are used .

| Study | Findings |

|---|---|

| Clinical trial on cosmetic use of LPA | Showed significant benefits in skin condition, including improved hydration and reduced wrinkles . |

Neurobiology

Influence on Neuronal Migration:

LPA plays a critical role in neuronal development by influencing cell migration and differentiation. Research has indicated that manipulating LPA signaling pathways may provide insights into neurodevelopmental disorders and potential therapeutic strategies for neurological diseases .

作用机制

These receptors mediate various cellular responses, including cell proliferation, migration, and cytoskeletal reorganization . The activation of lysophosphatidic acid receptors leads to the activation of downstream signaling pathways, such as the Rho/Rho kinase pathway, which is involved in the formation of stress fibers and cell migration . This compound also influences the production of other signaling molecules, such as vascular endothelial growth factor, through the activation of peroxisome proliferator-activated receptor gamma .

相似化合物的比较

Comparison with Structurally Related Compounds

Phosphatidic Acid (PA)

PA serves as both a precursor and metabolite of LPA. While LPA acts extracellularly via GPCRs, PA functions intracellularly in lipid synthesis and stress signaling. Antibodies targeting LPA may cross-react with PA due to structural similarities, complicating assay specificity .

Lysophosphatidylcholine (LPC)

LPC is a precursor for LPA via ATX, linking their metabolic pathways. Both lipids exhibit overlapping roles in inflammation, but LPC’s choline head group confers distinct receptor interactions. Cross-reactivity between LPA and LPC antibodies underscores challenges in lipid detection .

Challenges in LPA Research

- Antibody Cross-Reactivity: Monoclonal antibodies (e.g., 504B3) bind LPA, PA, and LPC with comparable affinity, raising concerns about specificity in prior studies .

- Receptor Complexity : LPAR subtypes exert conflicting roles; for example, LPAR3 downregulation promotes Ras-driven tumorigenesis via autophagy, contrasting with LPAR6’s pro-cancer effects .

常见问题

Q. What methodologies are recommended for quantifying lysophosphatidic acid (LPA) in biological samples?

LPA levels can be quantified using competitive enzyme-linked immunosorbent assays (ELISA) with sensitivity as low as 56.2 ng/mL. Key steps include:

- Sample preparation : Use plasma or serum, avoiding repeated freeze-thaw cycles to prevent lipid degradation .

- Validation : Include internal controls (e.g., spiked LPA standards) and cross-validate with mass spectrometry for specificity .

- Data interpretation : Normalize LPA concentrations to total lipid content or protein levels to account for inter-sample variability .

Q. What in vivo models are suitable for studying LPA’s role in vascular remodeling?

- Rat carotid artery model : Brief exposure to alkyl ether LPA analogs induces neointima formation, mimicking atherosclerosis. Use PPARγ antagonists (e.g., GW9662) to confirm LPA’s nuclear receptor-mediated effects .

- Key metrics : Measure intimal/medial area ratios and CD36 scavenger receptor upregulation via immunohistochemistry .

Q. How to investigate LPA receptor (LPAR) subtype-specific signaling in vitro?

- Receptor modulation : Use selective agonists (e.g., LPA1-specific AM966) and antagonists (e.g., Ki16425 for LPA1/3) to dissect subtype contributions .

- Downstream analysis : Quantify Rho/ROCK pathway activation via western blot (phospho-MYPT1) or GTPase activity assays .

- Cell models : Primary vascular smooth muscle cells (VSMCs) or PC12 cells for neurite retraction assays .

Advanced Research Questions

Q. How to resolve contradictory data on LPA’s dual roles in cell proliferation and apoptosis?

- Context-dependent factors :

- Receptor subtypes : LPA1 promotes proliferation in ovarian cancer via PI3K/AKT, while LPA2 induces apoptosis through caspase-3 activation .

- Microenvironment : Hypoxia alters LPAR expression; validate using 3D spheroid models and single-cell RNA sequencing .

- Experimental design : Include dose-response curves (0.1–10 µM LPA) and time-lapse imaging to capture dynamic effects .

Q. What strategies identify LPA-regulated miRNAs in disease progression?

- miRNA profiling : Perform RNA sequencing on LPA-treated ovarian cancer cells (e.g., SKOV3) and validate targets via luciferase reporter assays (e.g., miR-30c-2-3p targeting ATF3) .

- Functional studies : Knockdown miRNAs using antagomirs and assess proliferation (MTT assays) and migration (scratch/wound healing) .

Q. How does LPA contribute to neuropathic pain after nerve injury?

- Feed-forward mechanism : LPA3 activation upregulates autotaxin, amplifying LPA synthesis. Inhibit autotaxin with HA130 and measure spinal cord LPA levels via LC-MS .

- Behavioral assays : Use von Frey filaments for mechanical allodynia testing in rodent models .

Data Contradiction Analysis

Q. Why do LPAR subtypes show opposing effects in different tissues?

-

Receptor coupling diversity : LPAR1 (Gαi/o) inhibits cAMP in neurons, while LPAR4 (Gα12/13) activates Rho in glial cells. Use FRET-based biosensors to track real-time G-protein activation .

-

Table 1 : LPAR Subtype-Specific Functions

Subtype Primary Coupling Key Role Reference LPA1 Gαi/o Neural regeneration, pain LPA2 Gαq Cancer cell invasion LPA4 Gα12/13 Vascular development

Q. How to address discrepancies in LPA’s impact on lipid metabolism?

- Species-specific effects : Mouse LPAT2 overexpression enhances root growth under phosphate starvation, but human LPAT isoforms (e.g., LPAT4/5) regulate nitrogen stress responses. Compare transgenic Arabidopsis vs. human cell line models .

- Methodological rigor : Use isotopic tracing (¹⁴C-labeled LPA) to track lipid turnover in liver vs. neural tissues .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。